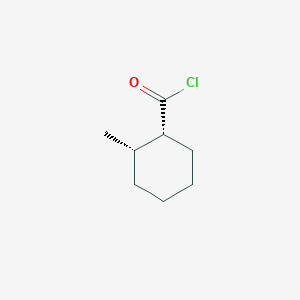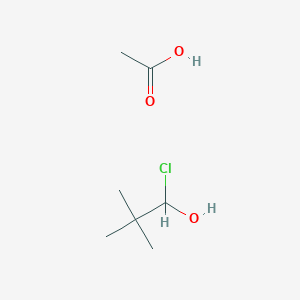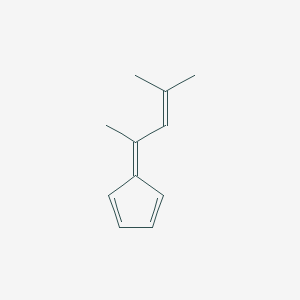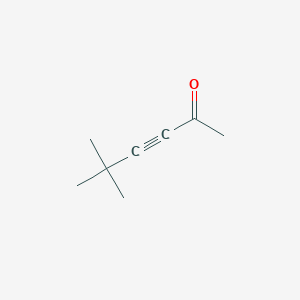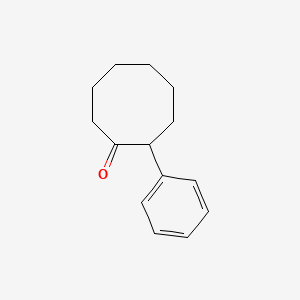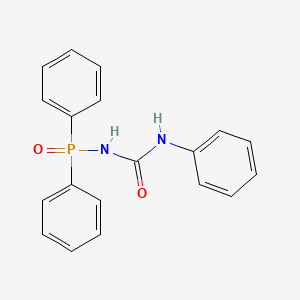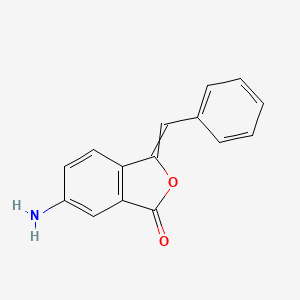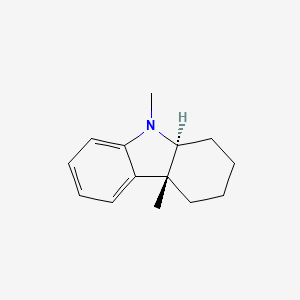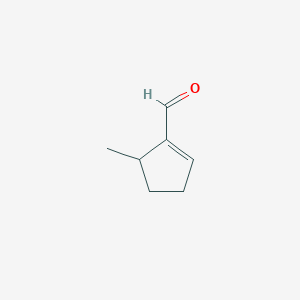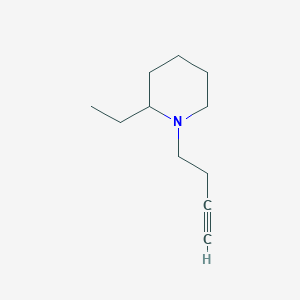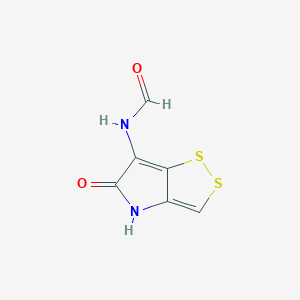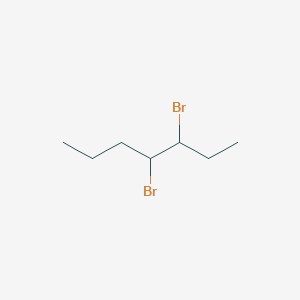
1-Phenyl-1,4-dihydronaphthalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Phenyl-1,4-dihydronaphthalene is an organic compound with the molecular formula C16H14. It is a derivative of naphthalene, where one of the hydrogen atoms in the naphthalene ring is replaced by a phenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Phenyl-1,4-dihydronaphthalene can be synthesized through several methods. One common approach involves the reaction of phenyl radicals with 1,3-butadiene, leading to the formation of 1,4-dihydronaphthalene isomers . Another method includes the nucleophilic addition of organometallic reagents to naphthalene derivatives .
Industrial Production Methods: Industrial production of this compound typically involves catalytic processes. For example, the dearomatisation of naphthalene derivatives using catalytic para-toluenesulfonic acid in toluene solution at elevated temperatures .
Chemical Reactions Analysis
Types of Reactions: 1-Phenyl-1,4-dihydronaphthalene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding naphthalene derivatives.
Reduction: Reduction reactions can convert it into more saturated hydrocarbons.
Substitution: It can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride and sodium borohydride are frequently used reducing agents.
Substitution: Reagents such as halogens, acids, and bases are used under various conditions.
Major Products: The major products formed from these reactions include various substituted naphthalenes and dihydronaphthalenes, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
1-Phenyl-1,4-dihydronaphthalene has several applications in scientific research:
Mechanism of Action
The mechanism by which 1-Phenyl-1,4-dihydronaphthalene exerts its effects involves its interaction with various molecular targets. For example, it can act as a ligand for estrogen receptors, influencing biological pathways related to hormone regulation . Additionally, its structure allows it to participate in various chemical reactions, forming intermediates that can further react to produce desired products .
Comparison with Similar Compounds
1-Phenyl-3,4-dihydronaphthalene: Another dihydronaphthalene derivative with similar chemical properties.
1,2-Dihydro-4-phenylnaphthalene: A closely related compound with slight structural differences.
Properties
CAS No. |
13387-49-0 |
|---|---|
Molecular Formula |
C16H14 |
Molecular Weight |
206.28 g/mol |
IUPAC Name |
1-phenyl-1,4-dihydronaphthalene |
InChI |
InChI=1S/C16H14/c1-2-7-13(8-3-1)16-12-6-10-14-9-4-5-11-15(14)16/h1-9,11-12,16H,10H2 |
InChI Key |
WOOOZYPZODDYGO-UHFFFAOYSA-N |
Canonical SMILES |
C1C=CC(C2=CC=CC=C21)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


